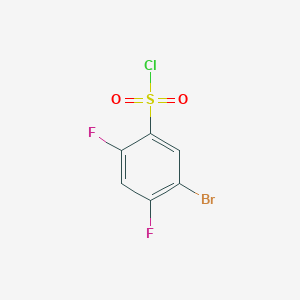

5-Bromo-2,4-difluorobenzenesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related sulfonyl chlorides involves various chemical reactions. For instance, the synthesis of 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride is achieved through the Schiemann reaction, oxychlorination, and nitration, starting from bis(4-amino-2chlorophenyl) disulfide . This suggests that similar methods could potentially be applied to synthesize 5-Bromo-2,4-difluorobenzenesulfonyl chloride, with appropriate modifications to the starting materials and reaction conditions to incorporate the bromo and difluoro substituents.

Molecular Structure Analysis

The molecular structure of di(4-bromobenzenesulfonyl)amine, a related compound, has been determined by low-temperature single-crystal X-ray diffraction, revealing two polymorphs with different conformations and intermolecular interactions . These findings highlight the importance of crystallography in understanding the conformational polymorphism and packing of sulfonyl chloride derivatives, which is likely relevant to the structural analysis of 5-Bromo-2,4-difluorobenzenesulfonyl chloride.

Chemical Reactions Analysis

Sulfonyl chlorides are versatile intermediates in organic synthesis. For example, 2-bromobenzenesulfonyl chlorides have been used in a nickel-catalyzed one-pot carbonylation reaction with alkynes to synthesize thiochromenones . This demonstrates the reactivity of bromo-substituted benzenesulfonyl chlorides in carbonylative transformations, suggesting that 5-Bromo-2,4-difluorobenzenesulfonyl chloride could also participate in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl chlorides are influenced by their molecular structure and substituents. For instance, the presence of bromine and fluorine atoms in the molecule can affect its reactivity, as seen in the preparation of 2,3,5,6-tetrafluorobenzenesulfenyl chloride and its subsequent reactions with various substrates . These properties are essential for understanding the behavior of 5-Bromo-2,4-difluorobenzenesulfonyl chloride in different chemical environments.

Applications De Recherche Scientifique

Enzyme Inhibition and In Silico Studies

5-Bromo-2,4-difluorobenzenesulfonyl chloride has been utilized in the synthesis of N-substituted-4-ethoxybenzenesulfonamides. These compounds exhibit potential for enzyme inhibition, particularly against acetylcholinesterase (AChE) and α-glucosidase, which are significant in medical research (Riaz, 2020).

Palladium-Catalyzed Arylation

This chemical has been used in palladium-catalyzed desulfitative arylation reactions. These reactions are crucial in the synthesis of heteroarenes, a process that demonstrates the versatility of benzenesulfonyl chlorides in chemical synthesis (Skhiri et al., 2015).

Photoreduction Studies

The compound has been involved in studies of photoreduction, specifically in the irradiation of bromonitrobenzenes. These studies are significant in understanding the photophysical properties and reactions of aromatic compounds (Wubbels et al., 1988).

Activating Hydroxyl Groups

It has been used as an activating agent for covalent attachment of biologicals to solid supports, such as in the immobilization of enzymes or antibodies. This application is crucial in the development of various biochemical assays and diagnostic tools (Chang et al., 1992).

Radical Bromination Studies

The compound has facilitated studies in radical bromination, which is a fundamental reaction in organic synthesis. This process is vital for the creation of complex molecular structures in medicinal chemistry and materials science (Quartara et al., 2006).

Safety And Hazards

Propriétés

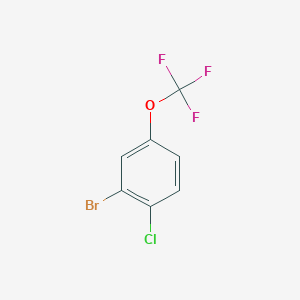

IUPAC Name |

5-bromo-2,4-difluorobenzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClF2O2S/c7-3-1-6(13(8,11)12)5(10)2-4(3)9/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSNAPAYUOACKRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)S(=O)(=O)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClF2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378348 |

Source

|

| Record name | 5-bromo-2,4-difluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2,4-difluorobenzenesulfonyl chloride | |

CAS RN |

287172-61-6 |

Source

|

| Record name | 5-bromo-2,4-difluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2,4-difluorobenzenesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.